molecular formula C14H17N3O7 B3165861 Vulgaxanthin-I CAS No. 904-62-1

Vulgaxanthin-I

Cat. No.: B3165861
CAS No.: 904-62-1
M. Wt: 339.30 g/mol
InChI Key: PDBJJFJKNSKTSW-MEWJKSKXSA-N
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Description

Vulgaxanthin-I is a betaxanthin, a subclass of betalain pigments responsible for yellow-orange hues in plants such as beetroot (Beta vulgaris). Betalains are water-soluble nitrogen-containing pigments, divided into betacyanins (red-violet, e.g., betanin) and betaxanthins (yellow-orange, e.g., this compound and indicaxanthin). This compound is biosynthesized via the condensation of betalamic acid with amino acids or amines, contributing to its hydrophilic nature and antioxidant properties .

Structurally, this compound (C₁₄H₁₆N₂O₈) features a conjugated diene system that absorbs light at 476 nm, distinguishing it from betacyanins like betanin (λmax = 538 nm) . It is heat-labile and pH-sensitive, with degradation accelerated under alkaline conditions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Vulgaxanthin-I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonia, NADH, and ATP . The reactions typically occur under mild conditions to preserve the integrity of the betalain structure.

Major Products Formed

The major products formed from these reactions include Vulgaxanthin-II and other related betaxanthins .

Scientific Research Applications

Vulgaxanthin-I has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Key Properties of Vulgaxanthin-I

Property Value/Description Reference
Molecular Formula C₁₄H₁₆N₂O₈
Molecular Weight 340.2854 g/mol
Absorbance Coefficient (A₁%¹cm) 750 (this compound), 1120 (betanin)
Stability Degrades at pH > 7 and temperatures > 60°C

Structural and Spectral Differences

  • This compound vs. Indicaxanthin : Both are betaxanthins, but indicaxanthin (C₁₄H₁₈N₂O₇) differs in substituent groups, leading to a distinct λmax of 485 nm. Indicaxanthin demonstrates higher membrane permeability due to its amphiphilic structure, enhancing bioavailability in intestinal cells .
  • This compound vs. Betanin : Betanin (C₂₄H₂₆N₂O₁₃), a betacyanin, has a larger molecular weight (550.47 g/mol) and a betanidin backbone linked to glucose, conferring greater stability under thermal processing but lower solubility in polar solvents compared to this compound .

Table 2: Structural and Spectral Comparison

Compound Class Molecular Formula λmax (nm) Stability (pH 6.5, 25°C)
This compound Betaxanthin C₁₄H₁₆N₂O₈ 476 Moderate (t₁/₂ = 8 hrs)
Indicaxanthin Betaxanthin C₁₄H₁₈N₂O₇ 485 High (t₁/₂ = 12 hrs)
Betanin Betacyanin C₂₄H₂₆N₂O₁₃ 538 High (t₁/₂ = 24 hrs)
Isobetanin Betacyanin C₂₄H₂₆N₂O₁₃ 538 Similar to betanin

Stability Under Processing Conditions

  • Thermal Stability : Betanin retains >80% pigment content after heating at 90°C for 1 hour, while this compound degrades by 50% under the same conditions .
  • Fermentation : this compound levels decrease during lactic acid fermentation (e.g., in beetroot), with a 30% reduction observed after 7 days, whereas betanin remains stable due to its glycosidic structure .

Table 3: Stability in Food Processing

Process This compound Retention Betanin Retention
Heat (90°C, 1 hr) 50% 85%
Fermentation (7 days) 70% 95%

Bioavailability and Pharmacological Activity

  • Intestinal Uptake : this compound exhibits lower Caco-2 cell uptake (15% efficiency) compared to indicaxanthin (25%) due to differences in hydrophilicity and transporter affinity .
  • Antioxidant Capacity : this compound shows moderate radical scavenging activity (IC₅₀ = 45 μM in DPPH assay), outperformed by betanin (IC₅₀ = 28 μM) but comparable to indicaxanthin (IC₅₀ = 40 μM) .
  • Neuroprotective Effects : In scopolamine-treated rats, this compound reduced brain oxidative stress by 40%, while betanin achieved 55% reduction, linked to betanin’s superior blood-brain barrier permeability .

Table 4: Pharmacological Comparison

Parameter This compound Betanin Indicaxanthin
Caco-2 Uptake 15% 10% 25%
DPPH IC₅₀ (μM) 45 28 40
Anti-Amnesic Effect (Rodent) 40% 55% 35%

Biological Activity

Vulgaxanthin-I, a member of the betalain family, is a yellow pigment predominantly found in plants such as Beta vulgaris (yellow beet) and cactus pear. This compound has garnered attention for its potential biological activities, particularly in relation to anti-inflammatory, antioxidant, and anticancer properties. Recent studies have begun to elucidate the mechanisms behind these effects, although much of the research has primarily focused on other betalains like betanin and indicaxanthin.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. A study comparing the effects of this compound with other betalains on Caco-2 intestinal epithelial cells revealed that it can attenuate the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) at concentrations ranging from 5 to 80 μM .

Table 1: Inflammatory Marker Suppression by this compound

Concentration (μM)COX-2 Suppression (%)iNOS Suppression (%)
52015
205040
808875

This suggests that this compound may play a role in managing inflammatory conditions, potentially benefiting individuals with inflammatory bowel diseases.

2. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. It was noted that while betanin exhibited superior radical scavenging activity, this compound still contributed positively to antioxidant defenses by increasing the levels of antioxidant enzymes in cells exposed to oxidative stress .

Table 2: Antioxidant Enzyme Activity Induced by this compound

Treatment GroupHeme Oxygenase-1 (HO-1) Activity Increase (%)
Control0
This compound (20 μM)30
This compound (80 μM)50

This enzyme is crucial for cellular defense against oxidative damage, indicating that this compound could help mitigate oxidative stress.

3. Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound indicates that it possesses selective toxicity towards cancer cells while showing low toxicity to normal cells. In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values comparable to those of other betalains .

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (cervical cancer)282
MCF-7 (breast cancer)40
MDA-MB-231 (breast cancer)35

These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment.

1. Molecular Pathways

The biological activities of this compound are believed to be mediated through various molecular pathways. For instance, its ability to suppress NF-κB signaling contributes to its anti-inflammatory effects. Additionally, its interaction with Nrf2 may enhance the expression of antioxidant enzymes, thus bolstering cellular defenses against oxidative stress .

2. Transport and Bioavailability

The absorption and transport patterns of this compound have been studied using Caco-2 cell models, which simulate intestinal absorption. Results indicated that this compound has relatively low permeability but higher absorption rates compared to other betalains due to its smaller molecular size and greater lipophilicity .

Table 4: Absorption Characteristics of Betalains

CompoundApparent Permeability (PappP_{app}) cm/s
Betanin4.2×1074.2\times 10^{-7}
This compound8.9×1078.9\times 10^{-7}
Indicaxanthin5.5×1075.5\times 10^{-7}

This data highlights the importance of understanding bioavailability for the effective use of betalains in dietary supplements and functional foods.

Case Study: In Vivo Effects on Inflammation

A notable case study involved administering this compound to rats subjected to paraquat-induced renal inflammation. The results showed a significant reduction in inflammatory markers, supporting its potential use in therapeutic applications for inflammatory conditions .

Case Study: Anticancer Properties

Another study explored the anticancer properties of this compound in human breast cancer cell lines. Treatment with this compound resulted in apoptosis activation through intrinsic and extrinsic pathways, indicating its potential role as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating Vulgaxanthin-I from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (HPLC or column chromatography). Key challenges include minimizing degradation during extraction and ensuring purity >95% via NMR and mass spectrometry . Researchers should validate protocols using reference standards and replicate extractions to confirm consistency .

Q. How can researchers verify the structural identity of synthesized this compound?

  • Answer : Structural confirmation requires a combination of spectroscopic techniques: UV-Vis for chromophore analysis, 1^1H/13^13C NMR for bond characterization, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with published spectral databases is critical, and new compounds must include elemental analysis .

Q. What are the standard assays for assessing this compound’s antioxidant activity?

  • Answer : Common assays include DPPH radical scavenging, FRAP, and ORAC. Researchers must standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., ascorbic acid). Discrepancies in reported IC50_{50} values often arise from variations in solvent systems or assay protocols .

Advanced Research Questions

Q. How should experimental designs address contradictory findings in this compound’s bioavailability across studies?

  • Answer : Contradictions may stem from differences in model systems (in vitro vs. in vivo) or absorption measurement methods (e.g., Caco-2 cells vs. rodent models). A robust design should:

  • Compare multiple bioavailability assays (e.g., LC-MS for plasma quantification, fluorescent tagging for cellular uptake).
  • Control for dietary matrix effects (e.g., lipid content) and metabolizing enzymes .

Q. What strategies are effective for elucidating this compound’s interaction with cellular receptors?

  • Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Confounders like protein purity and buffer ionic strength must be standardized .

Q. How can researchers resolve inconsistencies in reported pro-apoptotic effects of this compound in cancer cell lines?

  • Answer : Conduct dose-response studies across multiple cell lines (e.g., HeLa, MCF-7) with synchronized cell cycles. Use flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (caspase-3, PARP). Variability may arise from differences in cell culture conditions or compound stability .

Q. Methodological Considerations

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound?

  • Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report confidence intervals and use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Replicate experiments ≥3 times to ensure power >0.8 .

Q. How should researchers optimize protocols for this compound stability studies under physiological conditions?

  • Answer : Simulate gastric/intestinal environments using pH-adjusted buffers (e.g., pH 2.0 for stomach, pH 6.8 for intestine) and monitor degradation via LC-MS at timed intervals. Include antioxidants (e.g., BHT) in controls to distinguish oxidative vs. hydrolytic degradation .

Q. Data Interpretation & Validation

Q. What criteria should guide the selection of negative controls in this compound toxicity assays?

  • Answer : Use solvent-only controls (e.g., DMSO at ≤0.1%) and cell viability controls (untreated cells). For in vivo studies, include vehicle-administered cohorts. Toxicity thresholds (LD50_{50}) must be calculated using probit analysis .

Q. How can meta-analysis techniques reconcile heterogeneous data on this compound’s pharmacokinetics?

  • Answer : Apply random-effects models to account for inter-study variability (e.g., differing administration routes). Use PRISMA guidelines for systematic reviews and assess bias via funnel plots. Highlight covariates like species-specific metabolism or analytical detection limits .

Q. Tables: Key Parameters for Reproducibility

Parameter Recommendation Reference
Purity Threshold≥95% (HPLC/UV-Vis)
Stability TestingpH 2.0–7.4, 37°C, 24–72 hours
Cell Viability ControlsDMSO ≤0.1%, untreated cells
Bioavailability ModelsCaco-2 monolayers + in vivo rodent models

Properties

IUPAC Name

(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBJJFJKNSKTSW-MEWJKSKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317383
Record name Vulgaxanthin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904-62-1
Record name Vulgaxanthin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vulgaxanthin-I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vulgaxanthin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VULGAXANTHIN-I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
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Vulgaxanthin-I
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
Vulgaxanthin-I
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
Vulgaxanthin-I
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
Vulgaxanthin-I
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
Vulgaxanthin-I
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
Vulgaxanthin-I

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